- Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists, Arzneimittel Forschung, 2012, 62(11), 537-544

Cas no 89151-40-6 (3-(4-Piperidyl)-1-butanol)

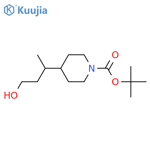

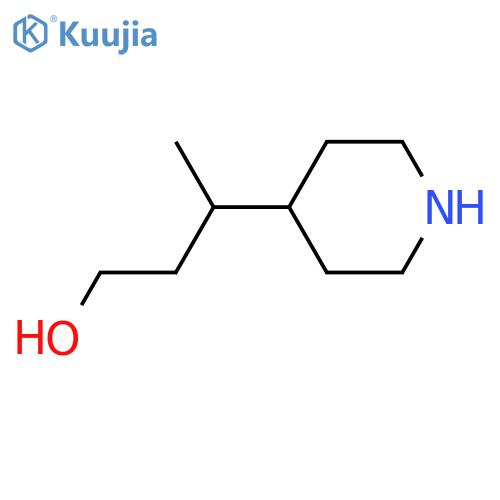

3-(4-Piperidyl)-1-butanol structure

商品名:3-(4-Piperidyl)-1-butanol

CAS番号:89151-40-6

MF:C9H19NO

メガワット:157.253262758255

MDL:MFCD20685522

CID:5060912

3-(4-Piperidyl)-1-butanol 化学的及び物理的性質

名前と識別子

-

- 3-(4-Piperidyl)-1-butanol

- 3-piperidin-4-ylbutan-1-ol

- 3-(Piperidin-4-yl)butan-1-ol

- 4-Piperidinepropanol, gamma-methyl-

- SY272696

-

- MDL: MFCD20685522

- インチ: 1S/C9H19NO/c1-8(4-7-11)9-2-5-10-6-3-9/h8-11H,2-7H2,1H3

- InChIKey: QPVNMDQHBZKJGM-UHFFFAOYSA-N

- ほほえんだ: OCCC(C)C1CCNCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 99.7

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 32.299

3-(4-Piperidyl)-1-butanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6838971-10.0g |

3-(piperidin-4-yl)butan-1-ol |

89151-40-6 | 10g |

$3191.0 | 2023-05-24 | ||

| Enamine | EN300-6838971-0.05g |

3-(piperidin-4-yl)butan-1-ol |

89151-40-6 | 0.05g |

$624.0 | 2023-05-24 | ||

| Enamine | EN300-6838971-0.25g |

3-(piperidin-4-yl)butan-1-ol |

89151-40-6 | 0.25g |

$683.0 | 2023-05-24 | ||

| 1PlusChem | 1P01Q61N-100mg |

4-Piperidinepropanol, γ-methyl- |

89151-40-6 | ≥95% | 100mg |

$709.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529289-1g |

3-(Piperidin-4-yl)butan-1-ol |

89151-40-6 | 98% | 1g |

¥8553.00 | 2024-04-26 | |

| eNovation Chemicals LLC | D910153-0.1g |

3-(4-Piperidyl)-1-butanol |

89151-40-6 | 95% | 0.1g |

$640 | 2024-07-19 | |

| Aaron | AR01Q69Z-100mg |

4-Piperidinepropanol, γ-methyl- |

89151-40-6 | 95% | 100mg |

$339.00 | 2025-02-12 | |

| Aaron | AR01Q69Z-250mg |

4-Piperidinepropanol, γ-methyl- |

89151-40-6 | 95% | 250mg |

$543.00 | 2025-02-12 | |

| eNovation Chemicals LLC | D910153-5g |

3-(4-Piperidyl)-1-butanol |

89151-40-6 | 95% | 5g |

$1650 | 2025-02-28 | |

| eNovation Chemicals LLC | D910153-0.25g |

3-(4-Piperidyl)-1-butanol |

89151-40-6 | 95% | 0.25g |

$640 | 2025-02-28 |

3-(4-Piperidyl)-1-butanol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 0 °C; 3.5 h, 30 °C

リファレンス

3-(4-Piperidyl)-1-butanol Raw materials

3-(4-Piperidyl)-1-butanol Preparation Products

3-(4-Piperidyl)-1-butanol 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

89151-40-6 (3-(4-Piperidyl)-1-butanol) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89151-40-6)3-(4-Piperidyl)-1-butanol

清らかである:99%

はかる:1g

価格 ($):890